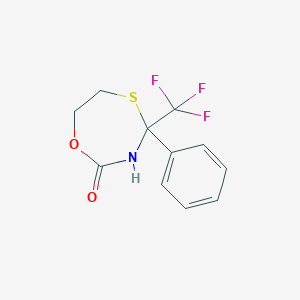
4-Phenyl-4-(trifluoromethyl)-1,5,3-oxathiazepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-4-(trifluoromethyl)-1,5,3-oxathiazepan-2-one is a heterocyclic compound that contains a trifluoromethyl group, a phenyl group, and an oxathiazepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-4-(trifluoromethyl)-1,5,3-oxathiazepan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted amine with a trifluoromethyl-substituted thiocarbonyl compound, followed by cyclization to form the oxathiazepane ring. The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenyl-4-(trifluoromethyl)-1,5,3-oxathiazepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or thioethers.
Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
4-Phenyl-4-(trifluoromethyl)-1,5,3-oxathiazepan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Phenyl-4-(trifluoromethyl)-1,5,3-oxathiazepan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with various enzymes and receptors, potentially leading to the inhibition of specific biological pathways. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Trifluoromethyl)phenyl isocyanate
- 4-(Trifluoromethyl)phenyl methanamine
- 4-(Trifluoromethyl)phenyl isothiocyanate
Uniqueness
4-Phenyl-4-(trifluoromethyl)-1,5,3-oxathiazepan-2-one is unique due to its oxathiazepane ring structure, which is not commonly found in other trifluoromethyl-substituted compounds. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
154541-44-3 |
|---|---|
Fórmula molecular |
C11H10F3NO2S |
Peso molecular |
277.26 g/mol |
Nombre IUPAC |
4-phenyl-4-(trifluoromethyl)-1,5,3-oxathiazepan-2-one |
InChI |
InChI=1S/C11H10F3NO2S/c12-11(13,14)10(8-4-2-1-3-5-8)15-9(16)17-6-7-18-10/h1-5H,6-7H2,(H,15,16) |
Clave InChI |
XYOQHWLPVNHQOI-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(NC(=O)O1)(C2=CC=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


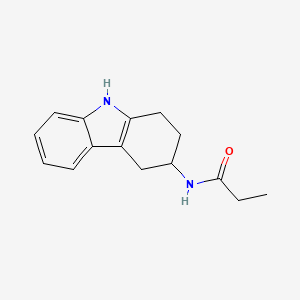
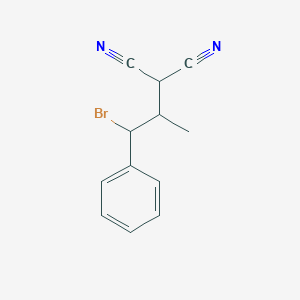
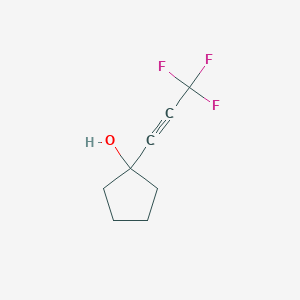
![1-[(2-Methylacryloyl)oxy]propane-2-sulfonic acid](/img/structure/B12550730.png)
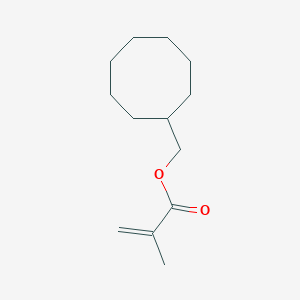
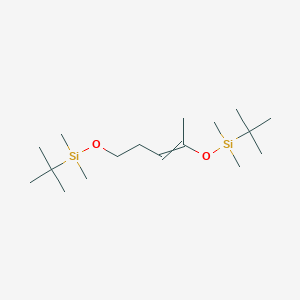

![Acetonitrile, [(2-benzoyl-1-naphthalenyl)oxy]-](/img/structure/B12550746.png)
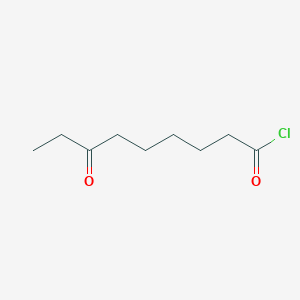
![1,1'-[1,3-Phenylenebis(methyleneoxy)]bis(4-methylbenzene)](/img/structure/B12550760.png)
stannane](/img/structure/B12550768.png)
![Butanoic acid, 3-[(4-hydroxybutoxy)amino]-3-methyl-, methyl ester](/img/structure/B12550779.png)


